(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine
Description
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is a tertiary amine featuring a piperidin-4-ylmethyl group, a cyclobutylmethyl substituent, and a methyl group attached to the central nitrogen atom. Its molecular formula is C₁₂H₂₃N₂, with a molecular weight of 195.33 g/mol. The compound’s structure combines a rigid cyclobutane moiety with the flexibility of a piperidine ring, making it a versatile scaffold in medicinal chemistry. Piperidine derivatives are frequently explored for their pharmacokinetic properties, particularly in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-cyclobutyl-N-methyl-N-(piperidin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C12H24N2/c1-14(9-11-3-2-4-11)10-12-5-7-13-8-6-12/h11-13H,2-10H2,1H3 |
InChI Key |
LJAXUIJWILLYNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCC1)CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine typically involves the reaction of piperidine with cyclobutylmethyl chloride and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process might include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine
- Molecular Formula : C₁₁H₁₆N₂
- Molecular Weight : 176.26 g/mol
- Key Differences : Replaces the piperidin-4-ylmethyl group with a pyridin-3-ylmethyl substituent. The pyridine ring introduces aromaticity and reduced basicity (pKa ~5 for pyridine vs. ~11 for piperidine), altering solubility and receptor interactions. This compound is less lipophilic (clogP ≈1.8) compared to the target compound (clogP ≈2.5) due to the polarizable nitrogen in pyridine .
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride
- Molecular Formula : C₁₃H₂₀Cl₂N₂
- Molecular Weight : 275.22 g/mol
- Key Differences: Substitutes the cyclobutylmethyl group with a 4-chlorobenzyl moiety. This modification increases molecular weight and lipophilicity (clogP ≈3.0) .
[1-(Cyclopropylsulfonyl)piperidin-4-yl]methylamine
- Molecular Formula : C₉H₁₈N₂O₂S
- Molecular Weight : 218.32 g/mol
- Key Differences: Incorporates a sulfonyl group and cyclopropane, increasing polarity and metabolic stability.
Physicochemical Properties
| Compound | Molecular Formula | clogP | Molecular Weight (g/mol) | pKa (Predicted) |
|---|---|---|---|---|
| Target Compound | C₁₂H₂₃N₂ | 2.5 | 195.33 | 10.8 |
| (Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine | C₁₁H₁₆N₂ | 1.8 | 176.26 | 5.2 (pyridine N) |
| N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine | C₁₃H₂₀Cl₂N₂ | 3.0 | 275.22 | 10.5 |
| [1-(Cyclopropylsulfonyl)piperidin-4-yl]methylamine | C₉H₁₈N₂O₂S | 1.2 | 218.32 | 9.5 (sulfonyl) |
Key Observations :
- The target compound’s cyclobutylmethyl group provides moderate lipophilicity, balancing membrane permeability and solubility.
Biological Activity
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is a complex organic compound with significant potential in medicinal chemistry and drug development. Its unique structure, featuring a cyclobutyl group and a piperidine moiety, suggests diverse biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H22N2
- Molecular Weight : 210.33 g/mol
- IUPAC Name : (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine
The compound's structure allows for interaction with various biological targets, particularly in the central nervous system (CNS).
Interaction with Neurotransmitter Systems
Research indicates that (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine may influence serotonergic and dopaminergic pathways. Compounds with similar structural characteristics often exhibit properties that can modulate neurotransmitter activity, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders.
The compound is believed to engage in hydrogen bonding and hydrophobic interactions with protein targets, affecting their structure and function. This interaction is crucial for modulating biological processes, potentially acting as an inhibitor or modulator of key enzymes or receptors involved in neurotransmitter signaling.
Case Studies
- Neurotransmitter Modulation : A study highlighted the compound's ability to inhibit serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs), indicating its potential as an antidepressant.
- Dopaminergic Activity : Another investigation demonstrated that derivatives of this compound could enhance dopamine receptor activity, which may be beneficial in treating conditions like Parkinson's disease.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antidepressant | Serotonin reuptake inhibition |
| Compound B | Antipsychotic | Dopamine receptor modulation |
| (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine | Potential antidepressant and dopaminergic enhancer | Modulation of serotonin and dopamine pathways |
Synthesis and Modification
The synthesis of (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine typically involves multi-step organic reactions. Common methods include:
- Alkylation Reactions : Introducing the cyclobutyl group through alkylation processes.
- Piperidine Formation : Utilizing piperidine derivatives to create the piperidin-4-yl moiety.
These synthetic routes require careful control of reaction conditions to ensure high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
